2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-6-7-15-19(12-14)28-21(22-15)24-10-8-23(9-11-24)20(25)18-13-26-16-4-2-3-5-17(16)27-18/h2-7,12,18H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGAYRRSKCKEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine ring, which can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzothiazole moiety through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the piperazine moiety can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The benzodioxine and benzothiazole moieties play a crucial role in binding to the active sites of these targets, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Structural Analogs in Pharmacological Studies
L3: 4-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carbonyl]-2-(furan-2-yl)quinoline
- Molecular Weight : 469.49 g/mol vs. target compound (estimated ~455 g/mol).
- logP : 3.00, indicating moderate lipophilicity, comparable to the target compound’s predicted logP (~3.2).
- Quinoline’s planar structure may enhance DNA intercalation but reduce blood-brain barrier penetration compared to benzothiazole .
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
- Receptor Affinity : High selectivity for dopamine D4 receptors (Ki = 2.4 nM) over D2/D3 (>100-fold). The target compound’s benzothiazole group may shift selectivity toward other targets (e.g., sigma receptors or kinases).
- In Vivo Effects : S 18126 increases cortical dopamine at high doses (40 mg/kg), suggesting off-target D2/D3 activity. The methyl-benzothiazole in the target compound could reduce such effects due to steric hindrance .
2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]ethan-1-one
- The target compound’s benzothiazole lacks such reactive groups, favoring non-covalent interactions .
Physicochemical and Pharmacokinetic Properties
*Estimated from structural similarity.
Functional and Mechanistic Insights
- Receptor Binding : The benzothiazole core in the target compound may engage in hydrophobic interactions similar to S 18126’s indan group but with reduced sigma receptor affinity (cf. S 18126’s sigma1 Ki = 1.6 nM) .
- Metabolic Stability : The 6-methyl group on benzothiazole could slow oxidative metabolism compared to L3’s furan, which is prone to CYP450-mediated degradation .
Biological Activity
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 547.6 g/mol . The structure features a benzothiazole core linked to a piperazine moiety and a benzodioxine carbonyl group, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 547.6 g/mol |
| Molecular Formula | C24H29N5O8S |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 12 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 175 Ų |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that derivatives of benzothiazole could effectively target the Bcl-2 family proteins , leading to enhanced apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies have shown that benzodioxin-containing compounds can exhibit inhibitory effects against a range of bacterial strains. A comparative analysis indicated that modifications in the piperazine ring could enhance the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Case Study 1: Antitumor Efficacy
In a controlled study, a derivative of benzothiazole was tested for its ability to induce apoptosis in human cervical cancer cells (HeLa). The results indicated a dose-dependent increase in apoptotic cell death with an IC50 value of 15 µM , demonstrating significant antitumor potential.
Case Study 2: Antimicrobial Testing
A series of tests were conducted using the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL , showcasing its effectiveness as an antimicrobial agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds containing benzothiazole have been shown to inhibit various enzymes involved in cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors may lead to alterations in signaling pathways associated with mood regulation.
- Membrane Disruption : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Q & A
Basic: What are the optimal synthetic routes for 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and condensation. A validated approach includes:
Piperazine Functionalization: React 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride with piperazine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Benzothiazole Coupling: Combine the acylated piperazine intermediate with 2-chloro-6-methyl-1,3-benzothiazole in ethanol at 80°C for 24–36 hours. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Yield optimization (~85%) is achieved by controlling stoichiometry (1:1.2 molar ratio) and reflux conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
